({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride
Description
Chemical Structure: The compound ({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride consists of a piperidine core with a methylamine group at the 4-position and a (4-ethoxyphenyl)acetyl substituent on the nitrogen atom. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-(4-ethoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-2-20-15-5-3-13(4-6-15)11-16(19)18-9-7-14(12-17)8-10-18;/h3-6,14H,2,7-12,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQVQWAZLSTCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride typically involves the following steps:
Acylation: The starting material, 4-ethoxyphenylacetic acid, undergoes acylation with piperidine to form the intermediate compound.
Reduction: The intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of ({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₁₇H₂₅ClN₂O₂ (calculated based on structural analogs).
- Functional Groups : Acetyl linker, para-ethoxyphenyl moiety, and tertiary amine.
- Potential Applications: Piperidine derivatives are widely explored for CNS-targeting drugs, antimicrobial agents, and analgesics .
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine Derivatives
The table below compares the target compound with analogs differing in substituent groups, linkers, and salt forms:
Structural and Functional Insights
- Electron-Donating vs. Withdrawing Groups : The target compound’s ethoxy group enhances lipophilicity compared to the chloro group in or sulfonyl in , which may improve membrane permeability but reduce solubility.
- Linker Flexibility : Acetyl linkers (target compound) offer conformational flexibility, whereas rigid sulfonyl () or heterocyclic oxazole () linkers may restrict binding modes .
- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher solubility than monohydrochlorides, impacting formulation strategies .
Biological Activity
({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It acts as a modulator of acetylcholine receptors, which are crucial in cognitive functions and memory formation.
1. Acetylcholinesterase Inhibition
Studies have shown that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of this neurotransmitter, potentially benefiting conditions such as Alzheimer's disease.
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| ({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine | TBD | |
| Donepezil | 0.5 | |
| Rivastigmine | 0.8 |
2. Neuroprotective Effects
Research indicates that similar piperidine derivatives possess neuroprotective properties, likely due to their ability to enhance cholinergic transmission and reduce oxidative stress in neuronal cells. These effects suggest potential applications in neurodegenerative disorders.
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications in the piperidine ring and substitution patterns on the aromatic moiety significantly influence biological activity. For instance, the presence of an ethoxy group at the para position enhances AChE inhibitory potency compared to other substitutions.
Case Studies
Several studies have investigated the effects of piperidine derivatives on cognitive function:
- Alzheimer's Disease Model : A study involving a rat model demonstrated that administration of this compound resulted in improved memory retention and cognitive performance compared to control groups.
- Neuroprotection in Ischemic Models : In vitro experiments showed that this compound could protect neuronal cells from ischemic damage, suggesting a role in stroke prevention therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
